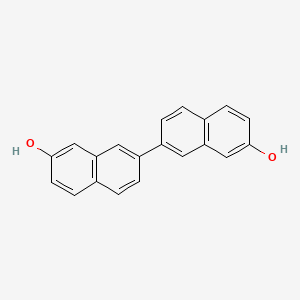![molecular formula C30H32F6N4O2 B11987859 N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B11987859.png)
N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” is a synthetic organic compound characterized by its complex molecular structure, which includes multiple trifluoromethyl groups and benzylamine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” typically involves multi-step organic reactions. The process may include:
Formation of the Benzylamine Derivative:
Urea Formation: The benzylamine derivative is then reacted with isocyanates or carbamoyl chlorides to form the urea linkage.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using chromatography, crystallization, and other purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biochemical Probes: Used as a probe to study biological pathways and interactions.
Drug Development: Investigated for potential therapeutic applications due to its unique structural features.
Medicine
Pharmacology: Studied for its potential effects on specific molecular targets, such as enzymes or receptors.
Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.
Industry
Polymer Chemistry: Employed in the synthesis of specialized polymers with desired mechanical and chemical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea: A similar compound with slight variations in the molecular structure.
N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea: Another related compound with different functional groups.
Uniqueness
The uniqueness of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” lies in its specific arrangement of trifluoromethyl groups and benzylamine derivatives, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H32F6N4O2 |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethyl)phenyl]methyl]-3-[2-[3-[2-[[4-(trifluoromethyl)phenyl]methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C30H32F6N4O2/c1-27(2,39-25(41)37-17-19-8-12-21(13-9-19)29(31,32)33)23-6-5-7-24(16-23)28(3,4)40-26(42)38-18-20-10-14-22(15-11-20)30(34,35)36/h5-16H,17-18H2,1-4H3,(H2,37,39,41)(H2,38,40,42) |
Clave InChI |
OUICHCDESVDODB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=C(C=C2)C(F)(F)F)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987780.png)


![N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide](/img/structure/B11987796.png)

![9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987805.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11987815.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11987831.png)

![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987851.png)
![N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987863.png)
